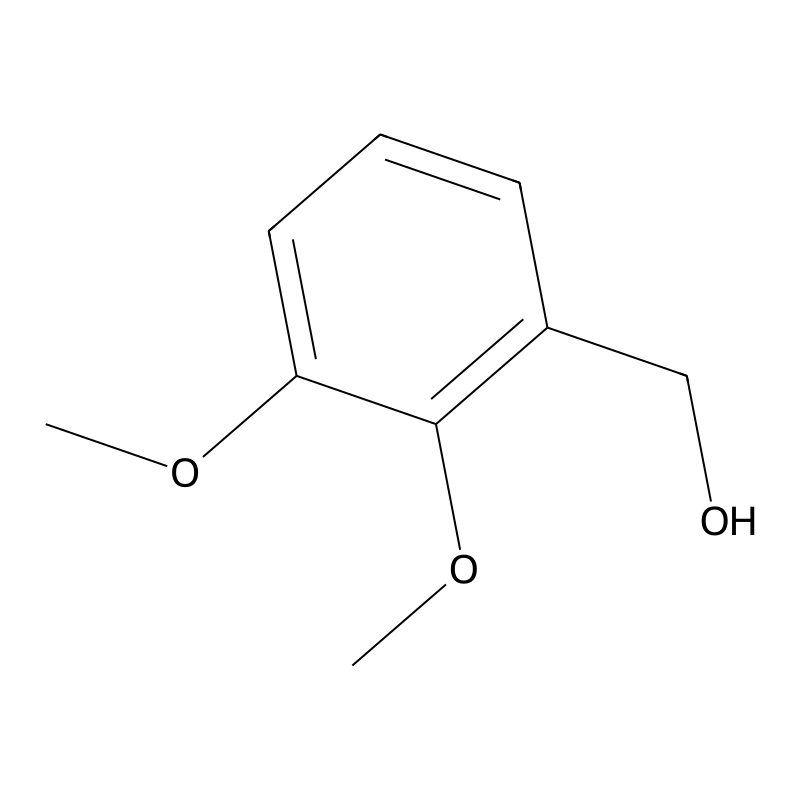2,3-Dimethoxybenzyl alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Bioactive Compounds:
DMBA can be used as a precursor for the synthesis of various bioactive compounds, including:
- Vanillin derivatives: DMBA can be readily converted into vanillin, a natural flavoring agent with potential health benefits. Studies have shown that vanillin derivatives derived from DMBA exhibit antioxidant and anti-inflammatory properties [].
- Eugenol derivatives: Eugenol is another naturally occurring compound with various biological activities. DMBA can be used as a starting material for the synthesis of eugenol derivatives with potential anti-cancer and anti-microbial properties [].
Organic Synthesis Intermediate:
The presence of the methoxy and alcohol functional groups in DMBA makes it a valuable intermediate in various organic synthesis reactions. It can be used for:
- Alkylation and acylation reactions: The hydroxyl group in DMBA can be readily modified to introduce various functional groups, allowing the synthesis of diverse organic molecules [].
- Coupling reactions: DMBA can participate in coupling reactions with other building blocks to create complex organic structures with desired properties [].
Material Science Applications:
Recent research has explored the potential of DMBA in:
- Polymer synthesis: DMBA can be incorporated into the backbone of polymers, potentially leading to materials with unique properties such as improved biodegradability or specific functionalities [].
- Liquid crystals: DMBA derivatives have been investigated for their potential applications in liquid crystals, which are essential components in various electronic devices [].
2,3-Dimethoxybenzyl alcohol, with the molecular formula and a molecular weight of approximately 168.19 g/mol, is an aromatic alcohol characterized by the presence of two methoxy groups located at the 2 and 3 positions on the benzene ring. This compound is a derivative of benzyl alcohol, where the hydroxymethyl group is substituted by methoxy groups, enhancing its solubility and reactivity in various chemical environments .
- Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as chromium trioxide or potassium permanganate.
- Esterification: The hydroxyl group can react with carboxylic acids to form esters under acidic conditions.
- Ether Formation: The hydroxyl group can also be converted into ethers through reactions with alkyl halides.
- Electrocatalytic Reactions: Studies indicate that it can undergo electrocatalytic oxidation, which is relevant for energy applications .
Research has shown that 2,3-Dimethoxybenzyl alcohol exhibits various biological activities. It has been noted for its potential antifungal properties and may act as a metabolic intermediate in certain biological pathways. Its structure allows it to interact with biological targets, potentially influencing enzymatic activities or cellular processes .
Several methods exist for synthesizing 2,3-Dimethoxybenzyl alcohol:
- Methylation of Benzyl Alcohol: Starting from benzyl alcohol, methylation can be performed using methyl iodide in the presence of a base like potassium carbonate to introduce methoxy groups.
- Direct Methoxylation: Using methanol and a suitable catalyst (e.g., sulfuric acid), direct methoxylation of the appropriate benzene derivative can yield 2,3-Dimethoxybenzyl alcohol.
- Reduction of Dimethoxybenzaldehyde: The reduction of 2,3-Dimethoxybenzaldehyde using reducing agents such as lithium aluminum hydride can also produce this alcohol .
2,3-Dimethoxybenzyl alcohol serves multiple purposes across various industries:
- Chemical Intermediate: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Flavoring Agent: Its pleasant aroma makes it suitable for use in perfumes and flavorings.
- Research Tool: In biochemical research, it serves as a substrate or reagent for studying enzymatic reactions .
Interaction studies involving 2,3-Dimethoxybenzyl alcohol focus on its reactivity with biological systems and other chemical compounds. For instance:
- It has been investigated for its interactions with specific enzymes that metabolize aromatic compounds.
- Studies have also explored its potential role in drug formulation and delivery systems due to its solubility properties.
Several compounds share structural similarities with 2,3-Dimethoxybenzyl alcohol. Some notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dimethoxybenzyl Alcohol | Positioned differently on the benzene ring | |
| 2,4-Dimethoxybenzyl Alcohol | Different substitution pattern affecting reactivity | |
| Benzyl Alcohol | Lacks methoxy groups; simpler structure |
Uniqueness of 2,3-Dimethoxybenzyl Alcohol
The unique positioning of the methoxy groups at the 2 and 3 positions on the benzene ring distinguishes 2,3-Dimethoxybenzyl alcohol from its analogs. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to other benzyl alcohol derivatives. The presence of two methoxy groups increases electron density on the aromatic ring, potentially affecting its interaction with various reagents and biological targets .
The compound was first synthesized in the mid-20th century as part of broader investigations into methoxy-substituted benzyl alcohols. Early studies focused on its physical properties and basic reactivity, with the first detailed characterization appearing in the 1960s. By the 1980s, its role as a precursor in protecting-group chemistry gained attention, particularly in carbohydrate synthesis.
Evolution of Research Focus
Research shifted in the 1990s toward understanding its:
- Solvent interactions in photochemical reactions
- Antimicrobial potential
- Applications in asymmetric catalysis
The development of advanced analytical techniques, such as high-resolution NMR and X-ray crystallography, enabled precise structural elucidation.
Modern Relevance
Today, 2,3-dimethoxybenzyl alcohol occupies a critical niche in:








